molecular formula C17H15F3N2O2 B1444540 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-84-9

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B1444540
M. Wt: 336.31 g/mol
InChI Key: XDHUTSQZCOZBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C17H15F3N2O2 and its molecular weight is 336.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the hydantoin scaffold, to which the mentioned compound is structurally related, has been highlighted for its therapeutic potential. Hydantoin derivatives, recognized for their diverse biological and pharmacological activities, have led to several medications currently in use, such as phenytoin and enzalutamide. These compounds are significant in therapeutic and agrochemical applications, including the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, discussed in the synthesis of hydantoin, presents an efficient method for creating new organic compounds with therapeutic potential (Shaikh et al., 2023).

properties

IUPAC Name

4-[[3-(trifluoromethyl)anilino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)11-2-1-3-12(7-11)21-8-22-15(23)13-9-4-5-10(6-9)14(13)16(22)24/h1-5,7,9-10,13-14,21H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHUTSQZCOZBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CNC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 4
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2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 5
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2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

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